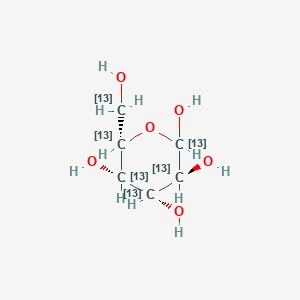

L-Galactose-13C6

Vue d'ensemble

Description

The compound "(3S,4R,5S,6S)-6-(Hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol" is a complex molecule, likely involved in specialized chemical studies due to its detailed isotopic labeling and specific stereochemistry. This type of molecule could be used in advanced research fields such as isotope labeling studies, structural biology, or organic synthesis, providing insights into molecular interactions, reaction pathways, or structural conformation under various conditions.

Synthesis Analysis

While specific synthesis details for this compound were not found, research on similar compounds often involves multi-step organic syntheses, starting from basic chemical building blocks, through to complex reactions including stereospecific modifications, protection and deprotection of functional groups, and introduction of isotopic labels (Dölle & Bluhm, 1985).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a complex arrangement of atoms with specific three-dimensional orientations. Studies involving X-ray crystallography, NMR spectroscopy, and computational modeling provide detailed insights into the stereochemistry and electronic structure, which are crucial for understanding the chemical behavior and reactivity of the molecule (Watanabe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound would likely focus on its reactivity under various conditions, the influence of the isotopic labeling on reaction outcomes, and the exploration of its potential as a building block in synthetic chemistry. The presence of multiple chiral centers and functional groups opens up a wide range of chemical transformations, including oxidation, reduction, and substitution reactions, which can significantly alter its physical and chemical properties (Shlykov et al., 2007).

Physical Properties Analysis

The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are essential for practical applications and further chemical modifications. These properties are influenced by the molecule's stereochemistry and functional groups, and can be studied using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (Barton et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding the compound's potential applications in research and industry. These properties can be explored through various chemical reactions, spectroscopic analyses, and computational chemistry studies, providing insights into the molecule's behavior in different environments (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

1. Synthèse enzymatique des oligosaccharides du lait humain (HMO) L-Galactose-13C6 est utilisé dans la synthèse enzymatique des HMO {svg_1}. L'assemblage du [13C6]galactose en structures HMO de type lacto-N- et lacto-N-néo jusqu'à l'octaose a été démontré {svg_2}. Ceci est important pour comprendre les relations structure-fonction des HMO {svg_3}.

2. Marquage du lactose et des HMO du lait In Vivo La recherche a montré que le lactose et les HMO du lait peuvent être marqués in vivo par une dose unique de galactose 13C administrée par voie orale {svg_4}. Ceci facilite les investigations sur leur devenir métabolique chez les nourrissons {svg_5}.

Production d'HMO marqués aux isotopes stables

Le composé est utilisé dans la production d'HMO marqués aux isotopes stables {svg_6}. Ceci est important pour la quantification des HMO par spectrométrie de masse {svg_7}.

Synthèse du D-tagatose

L'arabinose isomérase, un biocatalyseur efficace, est utilisé pour produire du D-tagatose via l'isomérisation du D-galactose {svg_8}. This compound pourrait potentiellement être utilisé dans ce processus.

Recherche biochimique

this compound est utilisé dans la recherche biochimique en raison de sa teneur enrichie en 13C {svg_9}. Ceci permet un suivi et une analyse précis du composé dans diverses réactions biochimiques {svg_10}.

Études nutritionnelles

Le composé peut être utilisé dans des études nutritionnelles pour suivre la voie métabolique du galactose dans le corps humain {svg_11}.

Mécanisme D'action

- L-Galactose-13C6 is a synthetic disaccharide composed of galactose and fructose linked by a β-1,4-glycosidic bond .

- These bacteria break down this compound into organic acids, including lactic acid, formic acid, and acetic acid .

- The compound selectively promotes the growth of beneficial bacteria, such as Lactobacilli and Bifidobacteria, while inhibiting the growth of less desirable species like Bacteroides, Clostridia, and coliform bacteria .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KSTLPUIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)